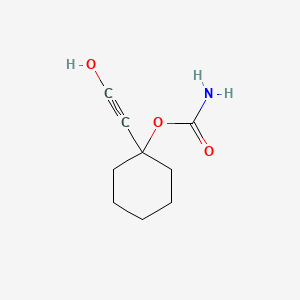

1-(Hydroxyethynyl)cyclohexyl carbamate

Descripción

1-(Hydroxyethynyl)cyclohexyl carbamate is a chemical compound with a unique structure that combines a cyclohexyl ring, a hydroxyethynyl group, and a carbamate moiety

Propiedades

Número CAS |

91240-26-5 |

|---|---|

Fórmula molecular |

C9H13NO3 |

Peso molecular |

183.20 g/mol |

Nombre IUPAC |

[1-(2-hydroxyethynyl)cyclohexyl] carbamate |

InChI |

InChI=1S/C9H13NO3/c10-8(12)13-9(6-7-11)4-2-1-3-5-9/h11H,1-5H2,(H2,10,12) |

Clave InChI |

OTJPBEODPXQLRL-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)(C#CO)OC(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyethynyl)cyclohexyl carbamate can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with ethynyl alcohol to form the hydroxyethynyl derivative, followed by carbamoylation using a suitable carbamoyl chloride or isocyanate. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of 1-(Hydroxyethynyl)cyclohexyl carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Hydroxyethynyl)cyclohexyl carbamate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbamate moiety can be reduced to form amines.

Substitution: The hydroxyethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclohexyl derivatives.

Aplicaciones Científicas De Investigación

1-(Hydroxyethynyl)cyclohexyl carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(Hydroxyethynyl)cyclohexyl carbamate involves its interaction with specific molecular targets. The hydroxyethynyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate moiety can act as a prodrug, releasing active amines upon hydrolysis. These interactions can affect various biochemical pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

- trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane

Comparison: 1-(Hydroxyethynyl)cyclohexyl carbamate is unique due to the presence of the hydroxyethynyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it different from other similar compounds that may lack this functional group and therefore have different chemical and biological properties .

Actividad Biológica

1-(Hydroxyethynyl)cyclohexyl carbamate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

1-(Hydroxyethynyl)cyclohexyl carbamate is characterized by its carbamate functional group, which is known for its stability and ability to penetrate cell membranes. This compound's structure allows it to mimic peptide bonds, enhancing its interactions with biological targets.

The biological activity of carbamate derivatives often hinges on their hydrolysis and subsequent interaction with biological molecules. The primary metabolic pathway for these compounds involves base hydrolysis, leading to the release of parent alcohol and carbamic acid, which can then decompose into amines and carbon dioxide . This hydrolytic stability is crucial for maintaining effective concentrations of the active compounds in biological systems.

Pharmacological Effects

1-(Hydroxyethynyl)cyclohexyl carbamate has been studied for various pharmacological effects:

- Antitumor Activity : Research indicates that carbamate derivatives can exhibit significant antitumor properties. For example, modifications of camptothecin, a well-known antitumor agent, have shown enhanced activity when combined with carbamate structures . Such modifications can improve metabolic stability and efficacy against cancer cells.

- Neuroprotective Effects : Carbamate derivatives have also been implicated in neuroprotective activities, particularly in models of neurodegenerative diseases. The inhibition of acetylcholinesterase by certain carbamates suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies

Case Study 1: Antitumor Efficacy

A study involving 20-carbamates derived from camptothecin revealed that specific modifications led to increased antiproliferative activity against various cancer cell lines. One derivative exhibited excellent Topo I inhibitory activity, which is critical for disrupting cancer cell replication .

Case Study 2: Neuroprotective Potential

In a model assessing the neuroprotective effects of carbamates, compounds were evaluated for their ability to inhibit acetylcholinesterase. Results demonstrated that certain derivatives not only inhibited enzyme activity but also exhibited reduced toxicity compared to traditional treatments .

Comparative Analysis of Carbamate Derivatives

The following table summarizes the biological activities of selected carbamate derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(Hydroxyethynyl)cyclohexyl carbamate | Antitumor, Neuroprotective | Hydrolysis leading to active metabolites |

| Felbamate | Anticonvulsant | Enhances drug stability and bioavailability |

| Retigabine | Antiepileptic | Interacts with KCNQ2–5 channels |

| Capecitabine | Antitumor | Improves selectivity and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.